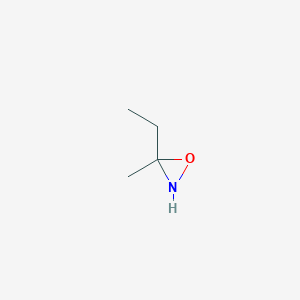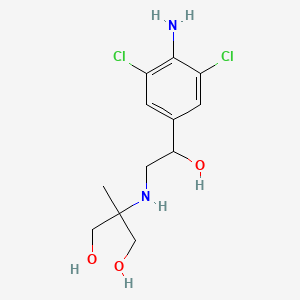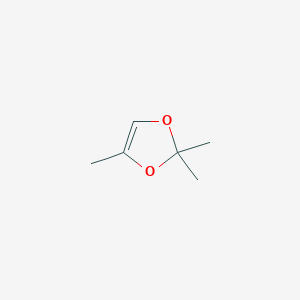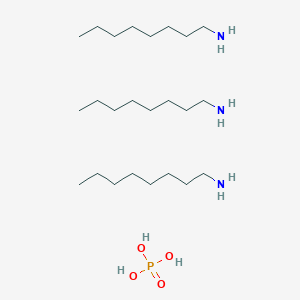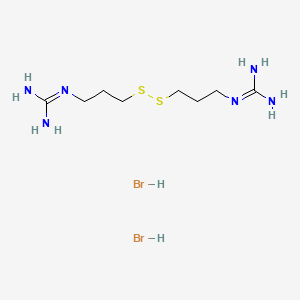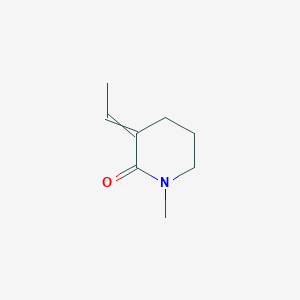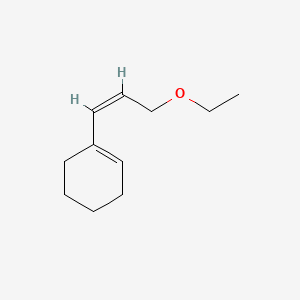
Cyclohexene, 1-(3-ethoxy-1-propenyl)-, (Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexene, 1-(3-ethoxy-1-propenyl)-, (Z)- is an organic compound with the molecular formula C11H18O and a molecular weight of 166.26 g/mol It is a derivative of cyclohexene, characterized by the presence of an ethoxy group and a propenyl group in the (Z)-configuration
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 1-(3-ethoxy-1-propenyl)-, (Z)- typically involves the reaction of cyclohexene with an appropriate ethoxy-propenyl reagent under controlled conditions. One common method involves the use of a Grignard reagent, where ethoxy-propenyl magnesium bromide reacts with cyclohexene in the presence of a catalyst . The reaction is carried out under an inert atmosphere, typically at low temperatures to ensure the (Z)-configuration is maintained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, purification processes such as distillation and chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
Cyclohexene, 1-(3-ethoxy-1-propenyl)-, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Various nucleophiles such as halides, amines, and alcohols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated, aminated, and alkoxylated derivatives
科学的研究の応用
Cyclohexene, 1-(3-ethoxy-1-propenyl)-, (Z)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Cyclohexene, 1-(3-ethoxy-1-propenyl)-, (Z)- involves its interaction with specific molecular targets and pathways. The ethoxy and propenyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to the observed effects .
類似化合物との比較
Similar Compounds
- Cyclohexene, 1-(3-methoxy-1-propynyl)-
- (Z)-1-(3-Ethoxy-2-propenyl)-2-oxocyclohexanecarboxaldehyde
- (Z)-1-(3-Ethoxy-2-propenyl)-2-oxocyclopentane-carbonitrile
Uniqueness
Cyclohexene, 1-(3-ethoxy-1-propenyl)-, (Z)- is unique due to its specific (Z)-configuration, which imparts distinct chemical and physical properties. This configuration can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .
特性
CAS番号 |
51149-78-1 |
|---|---|
分子式 |
C11H18O |
分子量 |
166.26 g/mol |
IUPAC名 |
1-[(Z)-3-ethoxyprop-1-enyl]cyclohexene |
InChI |
InChI=1S/C11H18O/c1-2-12-10-6-9-11-7-4-3-5-8-11/h6-7,9H,2-5,8,10H2,1H3/b9-6- |
InChIキー |
DRWNUSMKXPQONR-TWGQIWQCSA-N |
異性体SMILES |
CCOC/C=C\C1=CCCCC1 |
正規SMILES |
CCOCC=CC1=CCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


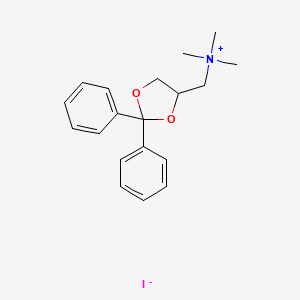
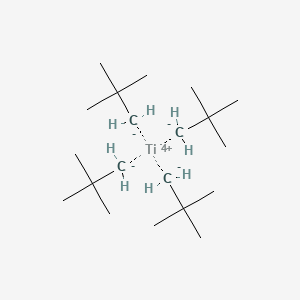
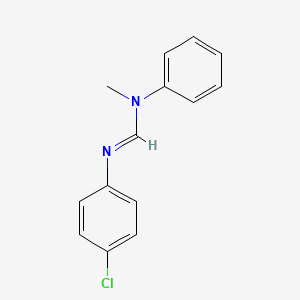
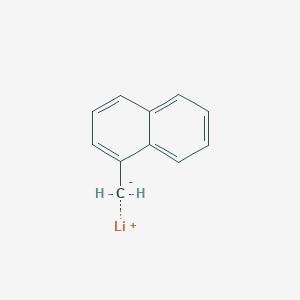
![2,2'-{[3-(Octadecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14668013.png)
